

Application Note: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride from p-Anisaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine
hydrochloride

Cat. No.: B1318416

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-N-methylbenzylamine is a valuable secondary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the synthesis of its hydrochloride salt from p-anisaldehyde via a one-pot reductive amination reaction. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds[1][2]. The process involves the initial formation of an iminium ion from the reaction of p-anisaldehyde and methylamine, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the target secondary amine. The final product is isolated as a stable hydrochloride salt.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride** on a 25 mmol scale.

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)[3]
- Methylamine hydrochloride
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated and 2M solution
- Sodium hydroxide (NaOH), 1M solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether (Et_2O)
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation:
 - To a 250 mL round-bottom flask, add p-anisaldehyde (3.40 g, 25.0 mmol, 1.0 equiv.) and methanol (100 mL).
 - Stir the mixture at room temperature until the aldehyde is fully dissolved.
 - Add methylamine hydrochloride (2.03 g, 30.0 mmol, 1.2 equiv.) to the solution. Stir for 30-45 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

- Reduction:
 - Cool the reaction mixture to 0 °C using an ice bath.
 - Slowly add sodium borohydride (1.13 g, 30.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Carefully quench the reaction by slowly adding 2M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2).
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
 - Add deionized water (50 mL) to the residue and basify the aqueous solution to ~pH 12 by the slow addition of 1M NaOH.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
- Salt Formation and Purification:
 - Filter the drying agent and concentrate the organic phase under reduced pressure to yield the free amine (4-Methoxy-N-methylbenzylamine) as an oil.
 - Dissolve the crude amine in diethyl ether (50 mL).
 - Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. Alternatively, bubble HCl gas through the solution.

- Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The final product, **4-Methoxy-N-methylbenzylamine hydrochloride**, is obtained as a white solid.[4]

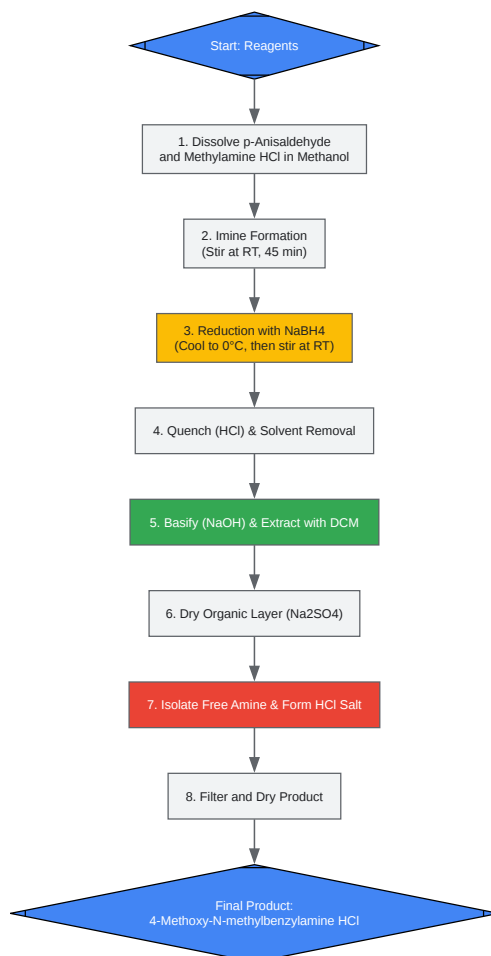
- ¹H NMR (500 MHz, MeOD): δ 7.45-7.41 (m, 2H), 7.02-6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H).[4]
- ¹³C NMR (125 MHz, MeOD): δ 162.2, 132.5, 124.3, 115.6, 55.8, 53.1, 32.8.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

Compound Name	Molecular Formula	MW (g/mol)	Amount (mmol)	Equivalents	Amount Used	Theoretical Yield (g)
p-Anisaldehyde	C ₈ H ₈ O ₂	136.15[3]	25.0	1.0	3.40 g	-
Methylamine Hydrochloride	CH ₆ ClN	67.52	30.0	1.2	2.03 g	-
Sodium Borohydride	NaBH ₄	37.83	30.0	1.2	1.13 g	-
4-Methoxy-N-methylbenzylamine Hydrochloride	C ₉ H ₁₄ ClNO	187.67[5]	25.0	-	-	4.69 g

Experimental Workflow Diagram



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